3-chloro-N-(3,5-dichlorophenyl)-2,2-dimethylpropanamide
Overview
Description
3-chloro-N-(3,5-dichlorophenyl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C11H12Cl3NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms and a dimethylpropanamide group, which contribute to its unique chemical properties.
Scientific Research Applications
3-chloro-N-(3,5-dichlorophenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
Target of Action
It is known that similar dichlorobenzamide derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .
Biochemical Pathways
Similar compounds have been known to interact with various biochemical pathways, influencing cellular processes .
Result of Action
Similar compounds have shown biological activity, suggesting that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,5-dichlorophenyl)-2,2-dimethylpropanamide typically involves the reaction of 3,5-dichloroaniline with 3-chloro-2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,5-dichlorophenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted in acidic or basic media, depending on the desired product.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted amides or thiocyanates.
Oxidation Reactions: Products include amides or carboxylic acids.
Reduction Reactions: Products include amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3-chloro-N-(3,5-dichlorophenyl)-4-hydroxybenzamide
Uniqueness
3-chloro-N-(3,5-dichlorophenyl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dimethylpropanamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-chloro-N-(3,5-dichlorophenyl)-2,2-dimethylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c1-11(2,6-12)10(16)15-9-4-7(13)3-8(14)5-9/h3-5H,6H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKAMLZYTCXHFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207276 | |
Record name | 3-Chloro-N-(3,5-dichlorophenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454473-73-5 | |
Record name | 3-Chloro-N-(3,5-dichlorophenyl)-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454473-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-(3,5-dichlorophenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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